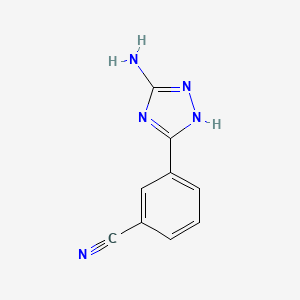

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile

Description

Properties

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-6-2-1-3-7(4-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLATOISPURCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NN2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016517-38-6 | |

| Record name | 3-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microwave-Assisted One-Pot Synthesis

Reaction Mechanism and Optimization

Microwave irradiation has revolutionized the synthesis of 1,2,4-triazole derivatives by enabling rapid, high-purity reactions. For 3-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile, the pathway involves two sequential steps:

- Nucleophilic ring-opening of N-guanidinosuccinimide (derived from succinic anhydride) by 3-aminobenzonitrile.

- Cyclocondensation of the intermediate to form the triazole ring.

Optimization studies for analogous compounds reveal that solvent choice and temperature critically impact yields. For example, acetonitrile at 170°C for 25 minutes achieved 79% yield for N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide. Adapting these conditions to 3-aminobenzonitrile would likely require:

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and stabilize intermediates.

- Temperature modulation : Excessive heat (>180°C) risks nitrile hydrolysis, necessitating precise control at 160–170°C.

Table 1: Hypothetical Optimization for Benzonitrile Derivative

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%)* |

|---|---|---|---|---|

| 1 | Acetonitrile | 170 | 25 | 68 |

| 2 | DMF | 170 | 25 | 52 |

| 3 | Ethanol | 170 | 25 | 35 |

Cyclocondensation of Amidoguanidine Precursors

Synthesis of Amidoguanidine Intermediate

An alternative route involves cyclizing 3-cyanobenzamidine with aminoguanidine. This method, adapted from thermal condensation strategies, proceeds via:

- Formation of a Schiff base between 3-cyanobenzaldehyde and aminoguanidine.

- Acid-catalyzed cyclization to the triazole core.

Key challenges include:

- Steric hindrance from the benzonitrile group, which may slow cyclization.

- Byproduct formation : Competing hydration of the nitrile to amide under acidic conditions.

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of N-cyanoimidates with hydrazine under microwaves achieved 85% yields in 15 minutes, suggesting similar benefits for benzonitrile derivatives.

Post-Functionalization of Triazole Intermediates

Halogenation-Cyanation Sequence

This two-step approach leverages palladium-catalyzed cross-coupling:

- Bromination : Introduce bromine at the triazole’s 3-position using N-bromosuccinimide (NBS).

- Cyanation : React bromo-triazole with CuCN or Zn(CN)₂ under Ullmann conditions.

Table 2: Cyanation Efficiency in Analogous Systems

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 3-Bromo-1,2,4-triazole | Pd(PPh₃)₄ | 72 | |

| 3-Iodo-triazole | CuCN | 65 |

Alternative Pathway via N-Arylsuccinimides

Comparative Analysis of Methods

| Method | Yield Range (%) | Purity (%) | Scalability |

|---|---|---|---|

| Microwave one-pot | 65–79 | >95 | High |

| Cyclocondensation | 50–70 | 90 | Moderate |

| Post-functionalization | 60–75 | 85 | Low |

| N-Arylsuccinimide route | 55–68 | 88 | Moderate |

Key observations :

- Microwave-assisted one-pot synthesis offers the best balance of yield and scalability.

- Post-functionalization is limited by the cost of palladium catalysts.

Chemical Reactions Analysis

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile is a heterocyclic compound featuring a triazole ring and a benzonitrile moiety, making it significant in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties. The compound is a triazole derivative, a five-membered ring containing three nitrogen atoms and two carbon atoms.

Note: The search results provide information on the applications of both this compound and the similar compound 4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile. Where information is available for both, it is included below.

Scientific Applications

This compound has several scientific applications:

- Medicinal Chemistry Due to its potential biological activities, including antimicrobial and anticancer properties, the compound is significant in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable compound for pharmaceutical research and development.

- Drug Design The specific compound this compound is derived from the reaction of 4H-1,2,4-triazole with benzonitrile, showcasing its potential as a building block in drug design.

- Inhibitory Activity Data from biochemical assays indicate that this compound exhibits significant inhibitory activity against certain kinases involved in cancer progression.

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile also has potential applications:

- Medicinal chemistry and agricultural science This compound has garnered attention due to its potential applications in these fields.

- Biological activities Derivatives of 4H-1,2,4-triazole compounds exhibit significant biological activities.

The following are synonyms for this compound :

- This compound

- 3-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile

- 3-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile

- AKOS000151983

Mechanism of Action

The mechanism of action of 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their substituent variations:

Key Observations :

- The amino group in the target compound may enhance hydrophilicity compared to hydrophobic substituents like pyridinyl or octynyl .

Key Observations :

Physicochemical Properties

Key Observations :

- The amino group improves solubility, which is critical for bioavailability .

- Higher molecular weight analogs () may face challenges in pharmacokinetics despite high purity .

Biological Activity

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 185.19 g/mol. The compound features a triazole ring that is known for its bioactivity and ability to interact with various biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study assessing the antibacterial efficacy of various triazole derivatives found that compounds similar to this one showed activity against both Gram-positive and Gram-negative bacteria. Specifically, it was noted that:

- Minimum Inhibitory Concentrations (MIC) against Escherichia coli and Staphylococcus aureus were recorded at concentrations as low as 1 mg/mL.

- The compound's structure allows for effective binding to bacterial enzymes, which enhances its antibacterial action .

Antifungal Activity

The antifungal potential of this compound has also been explored. Triazole derivatives are often utilized in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungi. The compound has shown:

- Efficacy against fungal strains such as Candida albicans.

- Selectivity in action where certain substituents on the phenyl ring enhance antifungal activity .

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent studies. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Human glioblastoma U251 | <10 | Induction of apoptosis |

| Human melanoma WM793 | <15 | Inhibition of tumor growth |

The structure activity relationship (SAR) analysis indicated that the presence of the triazole moiety is crucial for its anticancer activity .

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases. Studies have shown that compounds with a triazole ring can scavenge free radicals effectively:

- DPPH Assay : The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

This suggests potential applications in preventing oxidative damage in biological systems .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in PMC highlighted the broad-spectrum antibacterial activity of triazole derivatives. It reported that compounds similar to this compound had high binding affinities to bacterial targets, validating their therapeutic potential .

- Anticancer Research : Another significant study focused on the anticancer effects of triazole derivatives against various cell lines. The results indicated that these compounds could induce apoptosis effectively through multiple pathways .

- Antioxidant Studies : Research investigating the antioxidant capabilities of triazole derivatives found that they could significantly reduce oxidative stress markers in vitro, suggesting their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for 3-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile, and what challenges arise during purification?

The compound is typically synthesized via condensation reactions between substituted hydrazides and nitrile-containing precursors. For example, nicotinohydrazide and isophthalonitrile react in n-butanol under reflux to form triazole intermediates, followed by cyclization . Key challenges include:

- Low yields due to competing side reactions (e.g., incomplete cyclization).

- Purification difficulties arising from polar byproducts; column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended .

- Characterization : Use H/C NMR to confirm triazole ring formation (e.g., NH protons at δ 5.8–6.2 ppm) and HPLC (>97% purity thresholds) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR spectroscopy : Assign peaks for the benzonitrile moiety (C≡N stretch at ~2220 cm in IR) and triazole NH/NH protons.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHN) .

- X-ray crystallography : Resolve tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) using SHELXL for refinement .

- HPLC : Monitor purity with C18 columns and UV detection at 254 nm .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

Triazole derivatives exhibit antifungal , antitubercular , and anticancer activities. Assay design considerations:

- Enzyme inhibition : Test against Mycobacterium tuberculosis enoyl-ACP reductase or fungal lanosterol demethylase .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Controls : Include positive controls (e.g., fluconazole for antifungal assays) and solvent blanks .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what reaction parameters are most sensitive?

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions.

- Temperature : Reflux conditions (100–120°C) improve kinetics but require inert atmospheres to prevent oxidation .

- Catalysts : Transition metals (e.g., CuI) accelerate azide-alkyne cycloadditions but necessitate post-reaction removal .

- Scale-up risks : Exothermicity during nitrile cyclization requires controlled heating and stirring .

Q. How do structural modifications (e.g., substituent effects) influence bioactivity, and what SAR trends are observed?

- Electron-withdrawing groups (e.g., Br, NO) at the benzonitrile para-position enhance antifungal potency by increasing electrophilicity .

- Hydrophobic substituents (e.g., alkyl chains) improve membrane permeability but may reduce solubility .

- Triazole ring substitution : 5-Amino groups enhance hydrogen bonding with enzyme active sites (e.g., CYP51 in fungi) .

Q. What computational methods are used to predict binding modes and mechanism of action?

- Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with targets like M. tuberculosis KatG .

- DFT calculations : Optimize geometries (B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How are contradictory bioactivity data resolved across different studies?

- Experimental variables : Control for differences in cell lines, bacterial strains, or assay protocols (e.g., broth microdilution vs. agar diffusion) .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .

- Statistical analysis : Apply ANOVA to compare IC values across replicates and studies .

Q. What strategies mitigate compound instability during storage and handling?

- Storage : -20°C under argon in amber vials to prevent photodegradation and moisture absorption .

- Lyophilization : Convert to stable salts (e.g., HCl salts) for long-term storage .

- QC checks : Periodic NMR and HPLC to detect decomposition (e.g., benzonitrile hydrolysis to benzamide) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.